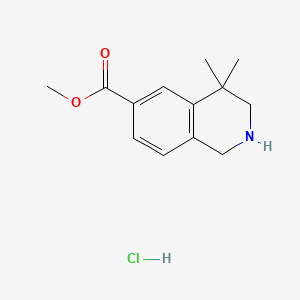

Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents .

準備方法

The synthesis of Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under acidic conditions. One common method involves the reaction of N-benzyl-2-methylprop-2-en-1-amine with a mixture of concentrated sulfuric acid and phosphoric acid to form the tetrahydroisoquinoline core . This intermediate can then be further functionalized to introduce the carboxylate and methyl groups, followed by conversion to the hydrochloride salt.

化学反応の分析

Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can yield dihydro derivatives.

科学的研究の応用

This compound has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It serves as a precursor for the development of bioactive compounds.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is used in the production of pharmaceuticals and fine chemicals.

作用機序

The mechanism of action of Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride involves its interaction with specific molecular targets in the body. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

類似化合物との比較

Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride can be compared with other tetrahydroisoquinoline derivatives such as:

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline: Known for its anti-monoamine oxidase activity.

Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate: Used in similar synthetic applications. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

生物活性

Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 877861-62-6

- Molecular Formula : C₁₃H₁₇ClN₂O₂

- Molecular Weight : 227.69 g/mol

Tetrahydroisoquinolines are known for their interactions with various neurotransmitter systems. This compound has been studied for its potential neuroprotective effects and ability to modulate dopaminergic and serotonergic pathways. These interactions suggest that the compound may play a role in treating neurodegenerative diseases and mood disorders.

Biological Activities

- Neuroprotection : Research indicates that compounds in the tetrahydroisoquinoline class exhibit significant neuroprotective properties. For instance, studies have shown that these compounds can reduce neuronal damage in models of ischemic stroke by inhibiting apoptotic pathways and promoting cell survival .

- Antidepressant Effects : Some tetrahydroisoquinolines have demonstrated antidepressant-like effects in animal models. The modulation of serotonin and norepinephrine levels is believed to contribute to these effects .

- Anti-inflammatory Properties : Recent studies suggest that this compound may exhibit anti-inflammatory effects by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Case Study 1: Neuroprotective Effects in Ischemic Models

In a study examining the effects of tetrahydroisoquinoline derivatives on ischemic neuronal injury, this compound was administered to rats subjected to middle cerebral artery occlusion. Results showed a significant reduction in infarct size and improved neurological scores compared to control groups .

Case Study 2: Antidepressant Activity

A series of behavioral tests were conducted on mice treated with this compound. The compound demonstrated significant reductions in immobility time in the forced swim test (FST), indicating potential antidepressant-like activity .

Comparative Analysis with Related Compounds

| Compound Name | Mechanism of Action | Notable Effects |

|---|---|---|

| Methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate | Neuroprotection | Significant modulation of neurotransmitter systems |

| Salsolinol | Dopaminergic modulation | Associated with addiction mechanisms |

| CXCR4-targeting tetrahydroisoquinolines | Chemokine receptor inhibition | Potential anti-cancer properties |

特性

IUPAC Name |

methyl 4,4-dimethyl-2,3-dihydro-1H-isoquinoline-6-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c1-13(2)8-14-7-10-5-4-9(6-11(10)13)12(15)16-3;/h4-6,14H,7-8H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJIKUSQXLYWVQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC2=C1C=C(C=C2)C(=O)OC)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00745262 |

Source

|

| Record name | Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203684-85-8 |

Source

|

| Record name | Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。